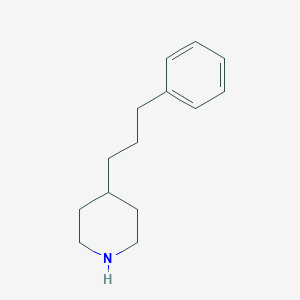

4-(3-Phenylpropyl)piperidine

Description

The exact mass of the compound 4-(3-Phenylpropyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Phenylpropyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Phenylpropyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,14-15H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASRFXGIJALRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171684 | |

| Record name | 4-(3-Phenylpropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-82-4 | |

| Record name | 4-(3-Phenylpropyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenylpropyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Phenylpropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-phenylpropyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Phenylpropyl)piperidine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-(3-Phenylpropyl)piperidine, a versatile heterocyclic amine pivotal in modern synthetic and medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, characterization, and applications of this compound, grounding all information in established scientific principles and authoritative sources.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure provides a flexible yet conformationally defined anchor that is crucial for molecular recognition at biological targets.[1] 4-(3-Phenylpropyl)piperidine combines this privileged piperidine core with a phenylpropyl sidechain, creating a lipophilic moiety that enhances its potential for interaction with various receptors and its ability to cross the blood-brain barrier.[3] This unique structure makes it a valuable intermediate and building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[3]

This guide will explore the fundamental characteristics of 4-(3-Phenylpropyl)piperidine, offering both theoretical understanding and practical insights for its use in a laboratory setting.

Molecular Structure and Physicochemical Properties

The foundational identity of any chemical compound lies in its structure and resulting physical properties. 4-(3-Phenylpropyl)piperidine consists of a piperidine ring substituted at the 4-position with a 3-phenylpropyl group.

Caption: Chemical structure of 4-(3-Phenylpropyl)piperidine.

The key physicochemical properties of 4-(3-Phenylpropyl)piperidine are summarized below. These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 18495-82-4 | [3][4][5] |

| Molecular Formula | C₁₄H₂₁N | [3][4] |

| Molecular Weight | 203.32 - 203.33 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [3][6] |

| Boiling Point | 306.3 ± 11.0 °C (Predicted) | [4][7] |

| Density | ~0.96 g/cm³ | [4][7] |

| Refractive Index (n20/D) | 1.5240 - 1.5280 | [3][4][6] |

| pKa | 10.67 ± 0.10 (Predicted) | [4][7] |

| Solubility | Soluble in alcohols, ketones, and ester solvents; insoluble in water. | [7] |

| Storage Conditions | Room temperature, under inert atmosphere, keep in dark place. | [3][4] |

Note: Some sources may describe this compound as a powder with a melting point around 70-72°C[7]. This may refer to the hydrochloride salt form or an older, less pure sample, as most current chemical suppliers list the free base as a liquid at room temperature.[3][6]

Synthesis and Purification

The synthesis of 4-substituted piperidines often involves the reduction of the corresponding pyridine precursor. This is a robust and widely adopted strategy due to the commercial availability of a vast array of substituted pyridines.

Synthetic Pathway: Catalytic Hydrogenation

The most direct and common method for preparing 4-(3-Phenylpropyl)piperidine is the catalytic hydrogenation of 4-(3-Phenylpropyl)pyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

Caption: General workflow for the synthesis of 4-(3-Phenylpropyl)piperidine.

Experimental Protocol: Hydrogenation of 4-(3-Phenylpropyl)pyridine

This protocol is a representative procedure based on established methods for pyridine reduction.[1]

Materials:

-

4-(3-Phenylpropyl)pyridine

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol (anhydrous) or Glacial Acetic Acid

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite™ or other filter aid

-

Standard laboratory glassware and rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel, dissolve 4-(3-Phenylpropyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. The choice of solvent can influence reaction rate and selectivity; ethanol is common, while acetic acid can accelerate the reduction of the electron-rich pyridine ring.

-

Catalyst Addition: Carefully add the catalyst (typically 5-10 mol% Pd/C or 1-2 mol% PtO₂) to the solution under an inert atmosphere (e.g., nitrogen or argon). This is crucial as hydrogenation catalysts, particularly Pd/C, can be pyrophoric.

-

Hydrogenation: Seal the reaction vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the apparatus and catalyst) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40-60°C) to increase the rate.

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by GC-MS or TLC to confirm the disappearance of the starting material.

-

Workup: Once the reaction is complete, depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite™ to remove the catalyst. The catalyst should be kept wet with solvent during filtration to prevent ignition upon exposure to air.

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by vacuum distillation to yield 4-(3-Phenylpropyl)piperidine as a clear, colorless to pale yellow liquid.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of NMR, IR, and MS spectroscopy provides an unambiguous structural determination.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons (a multiplet around 7.1-7.3 ppm), the aliphatic protons of the propyl chain (multiplets between ~1.1 and 2.6 ppm), the piperidine ring protons (complex multiplets typically between ~1.2 and 3.1 ppm), and a broad singlet for the N-H proton (variable chemical shift, can be exchanged with D₂O).

-

¹³C NMR (Carbon NMR): The spectrum will show signals for the aromatic carbons (in the ~125-143 ppm region), as well as distinct signals for the aliphatic carbons of the propyl chain and the piperidine ring (typically in the ~25-55 ppm region).[8]

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key expected peaks include: N-H stretching (a broad peak around 3300 cm⁻¹), aromatic C-H stretching (just above 3000 cm⁻¹), aliphatic C-H stretching (just below 3000 cm⁻¹), and aromatic C=C bending (in the 1600-1450 cm⁻¹ region).

-

MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (~203.3). Fragmentation patterns would likely include the loss of the phenyl group or cleavage at various points along the propyl chain.

Caption: Analytical workflow for structural verification and purity assessment.

Applications in Research and Development

4-(3-Phenylpropyl)piperidine is not typically an end-product but rather a crucial intermediate in multi-step syntheses. Its value lies in its utility as a scaffold for creating more complex molecules with desired biological activities.

-

Pharmaceutical Development: The compound is a key building block in the synthesis of CNS-active agents.[3] Researchers have utilized it in the development of novel analgesics (painkillers) and antidepressants.[3] Its structure is related to known psychoactive substances, allowing for the exploration of new pathways in drug design aimed at producing more effective treatments with fewer side effects.[3]

-

Neuroscience Research: Due to its piperidine core, a common motif in neuropharmacology, this compound and its derivatives are used to study neurotransmitter systems. They can serve as precursors for ligands that target specific receptors, helping to elucidate brain function and the mechanisms of drug action on mood and behavior.[3][9]

-

Organic Synthesis: In a broader chemical context, it serves as a versatile intermediate. The secondary amine of the piperidine ring can be readily functionalized, allowing for the attachment of various other chemical groups to build complex molecular architectures.[7]

-

Material Science: While less common, chemicals with this type of structure can be incorporated into polymer formulations to modify properties like elasticity and strength.[3]

Safety, Handling, and Disposal

As with any chemical reagent, proper handling of 4-(3-Phenylpropyl)piperidine is essential to ensure laboratory safety.

-

Hazards: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][10]

-

Handling: Avoid contact with skin and eyes. Do not inhale the vapor or mist.[7] In case of accidental contact, wash the affected skin with soap and plenty of water, and for eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] It should be stored under an inert atmosphere as it may be air-sensitive. Keep away from oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. Do not allow the product to enter drains.[10][11]

References

-

Piperidine, 4-(3-phenylpropyl)-. (2024). ChemBK. [Link]

-

Piperidine, 4-(3-phenylpropyl)-, hydrochloride. (n.d.). Cheméo. [Link]

-

4-(3-Phenylpropyl)piperidine. (n.d.). PubChem, NIH. [Link]

-

MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. (2025). Capot Chemical. [Link]

-

4-(3-Phenylpropyl)piperidine. (n.d.). MySkinRecipes. [Link]

-

4-(3-phenylpropyl)piperidine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Sadig, J. E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. [Link]

-

Sharma, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(3-PHENYLPROPYL)PIPERIDINE CAS#: 18495-82-4 [m.chemicalbook.com]

- 5. Piperidine, 4-(3-phenylpropyl)- | CymitQuimica [cymitquimica.com]

- 6. 4-(3-Phenylpropyl)piperidine [myskinrecipes.com]

- 7. chembk.com [chembk.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride… [cymitquimica.com]

- 10. capotchem.com [capotchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

4-(3-Phenylpropyl)piperidine CAS number 18495-82-4 characterization

An In-depth Technical Guide to the Characterization of 4-(3-Phenylpropyl)piperidine (CAS: 18495-82-4)

Foreword: A Molecule of Versatility

4-(3-Phenylpropyl)piperidine is a disubstituted piperidine derivative that serves as a crucial structural motif and building block in medicinal chemistry and organic synthesis. Its unique combination of a rigid, basic piperidine core and a flexible, lipophilic phenylpropyl side chain makes it a valuable intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS), such as analgesics and antidepressants.[1] The molecule's structure allows for effective interaction with various biological targets, and its properties facilitate crossing the blood-brain barrier, a critical feature for CNS-active drugs.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential analytical techniques and methodologies required for the unambiguous characterization and quality control of 4-(3-Phenylpropyl)piperidine. The protocols described herein are designed to establish the identity, purity, and structural integrity of the compound, ensuring its suitability for downstream applications in research and development.

Physicochemical and Structural Identity

A foundational characterization begins with verifying the fundamental physicochemical properties of the molecule. These parameters serve as the initial benchmarks for sample identification and are critical for interpreting subsequent analytical data.

| Property | Value | Source(s) |

| CAS Number | 18495-82-4 | [2][3][4][5] |

| Molecular Formula | C₁₄H₂₁N | [1][2][3][6] |

| Molecular Weight | 203.33 g/mol | [1][2][6] |

| Appearance | Colorless to light yellow clear liquid | [2][7][8] |

| Boiling Point | 306.3 ± 11.0 °C (Predicted) | [5][6] |

| Density | ~0.96 g/cm³ | [5][6] |

| Refractive Index | 1.5240 to 1.5280 | [1][5][6] |

| pKa (Predicted) | 10.67 ± 0.10 | [5] |

| LogP (Predicted) | 3.76 | [3] |

Note: Some properties, such as boiling point and pKa, are predicted values from chemical databases and should be confirmed experimentally where critical.

Spectroscopic Elucidation: A Multi-Faceted Approach

Spectroscopic analysis provides the definitive structural confirmation of 4-(3-Phenylpropyl)piperidine. Each technique offers a unique piece of the structural puzzle, and together they create a comprehensive and validated molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. For 4-(3-Phenylpropyl)piperidine, both ¹H and ¹³C NMR are essential.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for this compound due to its excellent solubilizing properties for nonpolar to moderately polar molecules.[9][10]

-

¹H NMR Spectroscopy: This technique reveals the number of different types of protons, their connectivity, and their chemical environment. The expected spectrum would show distinct signals corresponding to the aromatic, propyl chain, and piperidine ring protons. Based on analogous structures like 4-phenylpiperidine, one can predict the approximate chemical shifts (δ) in ppm:

-

δ 7.1-7.3 ppm: A multiplet corresponding to the 5 protons of the monosubstituted benzene ring.[10][11]

-

δ ~2.5-3.1 ppm: Multiplets arising from the protons on the piperidine ring adjacent to the nitrogen atom and the benzylic protons of the propyl chain.

-

δ ~1.2-1.8 ppm: A complex series of multiplets from the remaining protons of the propyl chain and the piperidine ring.

-

δ ~1.5-2.0 ppm: A broad singlet for the N-H proton of the secondary amine, which may exchange with deuterium if D₂O is added.

-

-

¹³C NMR Spectroscopy: This analysis confirms the carbon skeleton of the molecule. 4-(3-Phenylpropyl)piperidine is expected to show 10 distinct signals in a broadband-decoupled ¹³C NMR spectrum (accounting for the symmetry in the phenyl group).[9]

-

δ ~142 ppm: Quaternary carbon of the phenyl ring attached to the propyl chain.

-

δ ~128 ppm (2 signals): Four aromatic CH carbons.

-

δ ~125 ppm: One aromatic CH carbon.

-

δ ~46 ppm: Piperidine CH₂ carbons adjacent to the nitrogen.

-

δ ~30-38 ppm: Remaining aliphatic carbons of the propyl chain and piperidine ring.

-

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expert Insight: Electrospray ionization (ESI) is a suitable technique for this molecule, as the basic nitrogen of the piperidine ring is readily protonated to form the [M+H]⁺ ion, which is easily detected.

-

Expected Molecular Ion: For the molecular formula C₁₄H₂₁N, the exact mass is 203.1674 Da.[9] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

-

Predicted Adducts: Collision Cross Section (CCS) predictions can aid in identification. For example, the [M+H]⁺ adduct is predicted at an m/z of 204.17468.[12]

-

Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the bond between the piperidine ring and the propyl chain or fragmentation within the propyl chain, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The IR spectrum of the hydrochloride salt is available in the NIST database.[13] The free base will exhibit key differences.

-

Key Expected Absorptions (for free base):

-

~3300 cm⁻¹: A moderate, somewhat broad peak corresponding to the N-H stretch of the secondary amine.

-

3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

2800-3000 cm⁻¹: Aliphatic C-H stretching vibrations from the propyl and piperidine moieties.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~700-750 cm⁻¹: A strong band indicating monosubstitution on the benzene ring.

-

Purity Assessment: Chromatographic Methods

Ensuring the purity of 4-(3-Phenylpropyl)piperidine is paramount, as impurities can confound experimental results or lead to unwanted side effects in drug development. Commercial suppliers often report purity as >98.0% determined by Gas Chromatography (GC).[2][8]

Gas Chromatography (GC) Protocol

GC is well-suited for analyzing volatile and thermally stable compounds like 4-(3-Phenylpropyl)piperidine.

Protocol: Purity Determination by GC-FID

-

System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A standard nonpolar column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of a ~1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a split injection mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Detector Temperature: 300 °C.

-

Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC provides an orthogonal method for purity analysis, particularly for identifying non-volatile impurities.

Protocol: Purity Determination by RP-HPLC

This protocol is adapted from established methods for analyzing 4-(3-Phenylpropyl)piperidine.[3]

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.[3]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[3]

-

Solvent B: Acetonitrile (MeCN) with 0.1% Formic Acid.

-

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

Start at 30% B, hold for 1 minute.

-

Increase linearly to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and re-equilibrate for 3 minutes.

-

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL of a ~0.5 mg/mL solution in MeCN/Water (50:50).

-

Data Analysis: Calculate purity based on the relative peak area, similar to the GC method.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is irritating to the eyes, respiratory system, and skin.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16][17]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mists.[15] Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a cool, dark place, preferably below 15°C.[2] The compound is listed as air-sensitive, so storage under an inert gas atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.[2][5]

Visual Workflow and Structural Summary

Diagrams provide a clear, at-a-glance summary of complex processes and information.

Caption: Comprehensive characterization workflow for 4-(3-Phenylpropyl)piperidine.

Caption: Structural regions and their corresponding spectroscopic signals.

References

-

4-(3-Phenylpropyl)piperidine - SIELC Technologies. [Link]

-

Piperidine, 4-(3-phenylpropyl)- - ChemBK. [Link]

-

4-(3-Phenylpropyl)piperidine, 25g, Each - CP Lab Safety. [Link]

-

Piperidine, 4-(3-phenylpropyl)-, hydrochloride (CAS 76000-08-3) - Cheméo. [Link]

-

Piperidine, 4-(3-phenylpropyl)-, hydrochloride - NIST WebBook. [Link]

-

MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride - Capot Chemical. [Link]

-

4-(3-phenylpropyl)piperidine - [13C NMR] - Spectrum - SpectraBase. [Link]

-

4-(3-phenylpropyl)piperidine (C14H21N) - PubChemLite. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres - The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(3-Phenylpropyl)piperidine | 18495-82-4 | TCI AMERICA [tcichemicals.com]

- 3. 4-(3-Phenylpropyl)piperidine | SIELC Technologies [sielc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-(3-PHENYLPROPYL)PIPERIDINE CAS#: 18495-82-4 [m.chemicalbook.com]

- 6. 4-(3-PHENYLPROPYL)PIPERIDINE | 18495-82-4 [chemicalbook.com]

- 7. Piperidine, 4-(3-phenylpropyl)- | CymitQuimica [cymitquimica.com]

- 8. 4-(3-Phenylpropyl)piperidine | CymitQuimica [cymitquimica.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 12. PubChemLite - 4-(3-phenylpropyl)piperidine (C14H21N) [pubchemlite.lcsb.uni.lu]

- 13. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]

- 14. chembk.com [chembk.com]

- 15. capotchem.com [capotchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Spectroscopic Characterization of 4-(3-Phenylpropyl)piperidine

This guide provides an in-depth analysis of the spectroscopic data for 4-(3-Phenylpropyl)piperidine, a versatile heterocyclic amine with significant applications in pharmaceutical and neuroscience research.[1][2] As a key building block in the synthesis of analgesics and other central nervous system-active drugs, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 4-(3-Phenylpropyl)piperidine, offering insights into the causality behind spectral features and providing robust experimental protocols for data acquisition.

Molecular Structure and Properties

4-(3-Phenylpropyl)piperidine (C₁₄H₂₁N) has a molecular weight of 203.33 g/mol .[1][3][4] The molecule consists of a piperidine ring substituted at the 4-position with a 3-phenylpropyl group. This structure imparts a combination of lipophilic (phenylpropyl chain) and polar (piperidine nitrogen) characteristics, which are crucial for its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(3-Phenylpropyl)piperidine, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: A Predictive Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(3-Phenylpropyl)piperidine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl (ortho, meta, para) | 7.10 - 7.35 | Multiplet | 5H |

| Benzylic CH₂ | ~2.60 | Triplet | 2H |

| Propyl CH₂ (middle) | ~1.65 | Multiplet | 2H |

| Propyl CH₂ (adjacent to piperidine) | ~1.25 | Multiplet | 2H |

| Piperidine CH (at C4) | ~1.50 | Multiplet | 1H |

| Piperidine CH₂ (equatorial, C2/C6) | ~3.05 | Multiplet | 2H |

| Piperidine CH₂ (axial, C2/C6) | ~2.55 | Multiplet | 2H |

| Piperidine CH₂ (equatorial, C3/C5) | ~1.70 | Multiplet | 2H |

| Piperidine CH₂ (axial, C3/C5) | ~1.20 | Multiplet | 2H |

| Piperidine NH | Variable (typically 1.5 - 2.5) | Broad Singlet | 1H |

Causality Behind Predicted Shifts: The aromatic protons are expected in the downfield region (7.10-7.35 ppm) due to the deshielding effect of the ring current. The benzylic protons (~2.60 ppm) are shifted downfield by the adjacent phenyl group. The protons on the piperidine ring exhibit a range of chemical shifts due to their axial or equatorial positions and their proximity to the nitrogen atom. The protons on the carbons adjacent to the nitrogen (C2 and C6) are the most deshielded of the piperidine ring protons. The NH proton signal is typically broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. A predicted ¹³C NMR spectrum for 4-(3-Phenylpropyl)piperidine is available, and an experimental spectrum can be accessed through spectral databases.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-Phenylpropyl)piperidine

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl (quaternary) | ~142.5 |

| Phenyl (CH) | ~128.4 |

| Phenyl (CH) | ~128.2 |

| Phenyl (CH) | ~125.6 |

| Benzylic CH₂ | ~36.0 |

| Propyl CH₂ (middle) | ~29.0 |

| Propyl CH₂ (adjacent to piperidine) | ~33.5 |

| Piperidine CH (at C4) | ~36.5 |

| Piperidine CH₂ (at C2/C6) | ~46.5 |

| Piperidine CH₂ (at C3/C5) | ~32.5 |

Source: NP-MRD, predicted ¹³C NMR spectrum.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(3-Phenylpropyl)piperidine hydrochloride is available from the NIST Chemistry WebBook.[7] For the free base, which is a liquid, the spectrum would show characteristic absorptions for the N-H bond of the secondary amine and the C-H bonds of the aromatic and aliphatic portions of the molecule.

Table 3: Key IR Absorption Bands for 4-(3-Phenylpropyl)piperidine (Free Base - Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-H Bend (aliphatic) | 1350 - 1470 | Medium |

| C-N Stretch (amine) | 1000 - 1250 | Medium |

Comparison to the Hydrochloride Salt: The provided spectrum of the hydrochloride salt shows a broad absorption in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations of an ammonium salt.[7] In the free base, this would be replaced by the sharper N-H stretch of the secondary amine around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) would be observed at an m/z of 203. The fragmentation is likely to be dominated by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion.[8]

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of 4-(3-Phenylpropyl)piperidine.

Key Fragmentation Insights: The base peak in the mass spectrum of many piperidine derivatives is often the result of α-cleavage.[8] For 4-(3-Phenylpropyl)piperidine, this would lead to a fragment with m/z 98. Another prominent peak is expected at m/z 91, corresponding to the stable tropylium ion formed from the phenylpropyl side chain. Cleavage of the bond between the piperidine ring and the propyl chain would result in a fragment at m/z 119.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-(3-Phenylpropyl)piperidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.[9]

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

As 4-(3-Phenylpropyl)piperidine is a liquid, no extensive sample preparation is required for ATR-FTIR.[10]

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small drop of 4-(3-Phenylpropyl)piperidine onto the center of the ATR crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the functional groups of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 4-(3-Phenylpropyl)piperidine in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Use a GC equipped with a capillary column suitable for the analysis of amines (e.g., a DB-5ms column).

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).[5]

-

Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated on the GC column and then introduced into the mass spectrometer for ionization (typically electron ionization at 70 eV) and detection.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show a peak at the retention time of 4-(3-Phenylpropyl)piperidine.

-

The mass spectrum corresponding to this peak can be extracted and analyzed.

-

Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to the predicted pathway and to mass spectral libraries for confirmation.

-

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 5. cmbr-journal.com [cmbr-journal.com]

- 6. preprints.org [preprints.org]

- 7. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. emory.edu [emory.edu]

- 10. jascoinc.com [jascoinc.com]

4-(3-Phenylpropyl)piperidine mechanism of action in CNS

An In-Depth Technical Guide to the CNS Mechanism of Action of 4-(3-Phenylpropyl)piperidine

Introduction: A Scaffold of Neuromodulatory Potential

The 4-(3-phenylpropyl)piperidine scaffold represents a privileged structure in central nervous system (CNS) drug discovery. Its chemical architecture, featuring a piperidine ring coupled to a phenylpropyl moiety, facilitates passage across the blood-brain barrier, making it an ideal backbone for agents targeting a spectrum of neurological and psychiatric conditions.[1] Compounds based on this core are explored for therapeutic applications ranging from analgesia and antidepressant action to neuroprotection.[1][2] This guide provides a comprehensive, in-depth analysis of the molecular mechanisms underpinning the CNS activity of 4-(3-phenylpropyl)piperidine. Our investigation reveals a primary, multifaceted role as a modulator of the Sigma-1 receptor (σ1R), a unique intracellular chaperone protein, with secondary interactions within the dopaminergic and serotonergic systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's complex pharmacology.

Part 1: The Primary Target - The Sigma-1 Receptor (σ1R)

The principal mechanism of action for 4-(3-phenylpropyl)piperidine and its close structural analogs is the modulation of the Sigma-1 receptor (σ1R).[3][4][5] Unlike conventional cell-surface receptors, σ1R is a ligand-operated intracellular chaperone protein, offering a unique node of therapeutic intervention.[6][7]

σ1R: A Chaperone at the Crossroads of Cellular Stress and Survival

The σ1R is an integral membrane protein predominantly located at the endoplasmic reticulum (ER), with significant enrichment at the mitochondria-associated ER membrane (MAM).[7][8][9] This strategic positioning places it at a critical interface for regulating communication between organelles, particularly in response to cellular stress.[7] In its dormant state, σ1R forms a complex with another chaperone, the 78-kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP).[7][8] The binding of a ligand, such as 4-(3-phenylpropyl)piperidine, acts as a trigger, initiating a cascade of events pivotal to cell survival and function.

Ligand-Induced Activation and Key Signaling Cascades

Upon binding by an agonist ligand, σ1R dissociates from BiP, freeing it to interact with and modulate a variety of "client" proteins and signaling pathways.[7][8] This chaperone activity is central to its neuroprotective and neuromodulatory effects.

One of the most critical functions of an activated σ1R is the stabilization of the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM.[7][8] This action ensures the proper and efficient transfer of Ca²⁺ from the ER, a major intracellular Ca²⁺ store, into the mitochondria.[8][9] This regulated Ca²⁺ flux is vital for mitochondrial bioenergetics and ATP synthesis while preventing the pathological Ca²⁺ overload that can trigger apoptotic pathways.[7]

Caption: σ1R-mediated regulation of ER-mitochondrial Ca²⁺ signaling.

During periods of cellular stress, such as hypoxia or oxidative damage, misfolded proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR).[8] While initially protective, prolonged UPR activation leads to apoptosis. Activated σ1R can directly interact with key UPR sensors, including inositol-requiring enzyme 1α (IRE1α), to modulate their activity and mitigate excessive ER stress, thereby promoting cell survival.[8]

Caption: Modulation of the Unfolded Protein Response (UPR) by σ1R.

Evidence for Neuroprotection

The functional consequences of σ1R activation are profoundly neuroprotective. Studies on the closely related and potent σ1R ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) provide compelling evidence.

-

Ischemic Stroke Models : In animal models of middle cerebral artery occlusion (MCAO), PPBP treatment significantly reduces infarct volume.[10][11] This neuroprotection is observed even when the compound is administered after the onset of ischemia.[11]

-

Mechanism of Neuroprotection : The protective effect of PPBP is directly linked to its ability to attenuate the activity of neuronal nitric oxide synthase (nNOS).[10] By inhibiting nNOS, it reduces the production of ischemia-evoked nitric oxide (NO), a key mediator of excitotoxicity and neuronal damage.[10] Importantly, the neuroprotective effects of PPBP are lost in mice lacking the nNOS gene, confirming this mechanism.[10]

-

Neurotrophic Support : Beyond direct stress mitigation, σ1R agonists have been shown to upregulate the secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhance its signaling through the TrkB receptor, promoting neuronal resilience and plasticity.[12]

| Compound | Model | Finding | Reference |

| PPBP | Rat MCAO | Attenuated infarction volume in cortex and striatum. | [10] |

| PPBP | Rat MCAO | Markedly attenuated NO production in ischemic striatum. | [10] |

| PPBP | nNOS Knockout Mice | Neuroprotective effect was lost, confirming nNOS dependence. | [10] |

| Pridopidine (σ1R Agonist) | In vitro / In vivo | Promotes neurotrophic signaling via BDNF, ERK, and AKT pathways. | [12] |

Part 2: Modulatory Actions on Neurotransmitter Systems

While σ1R is the primary target, the 4-(3-phenylpropyl)piperidine scaffold can also interact with classical neurotransmitter systems, contributing to its overall CNS profile. These interactions appear to be more modulatory than primary agonism or antagonism.

The Dopaminergic System

The phenylpiperidine core is a well-established pharmacophore for dopamine D2 receptor ligands.[13][14] However, compounds like 4-(3-phenylpropyl)piperidine and its analogs exhibit a nuanced interaction rather than simple receptor blockade or activation.

-

Dopamine Stabilization : Certain derivatives in this class are described as "dopamine stabilizers."[13][15] These compounds show low binding affinity for the D2 receptor in vitro but achieve high receptor occupancy in vivo.[15] This suggests a state-dependent interaction, where the compound may preferentially bind to and antagonize D2 receptors under conditions of high dopaminergic tone (hyperdopaminergia) while having minimal effect or even facilitating activity in low-tone states (hypodopaminergia).[13]

-

Signaling Pathway : The canonical dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins.[16] Activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing Protein Kinase A (PKA) activity.[16][17]

-

Context-Dependent Effects : It is crucial to note that the neuroprotective effects of the related compound PPBP in an ischemia model were found to be independent of changes in acute dopamine accumulation.[18] This indicates that while dopamine system modulation may be part of the compound's overall profile, its potent neuroprotective actions are likely mediated primarily through the σ1R pathway.

Caption: Canonical Dopamine D2 receptor (Gαi/o-coupled) signaling pathway.

The Serotonergic System

The 4-phenylpiperidine structure also bears resemblance to ligands for serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[19]

-

Potential for Interaction : Structure-activity relationship studies have identified 4-phenylpiperidine derivatives that bind to serotonin receptors.[19][20][21] This suggests a potential for 4-(3-phenylpropyl)piperidine to modulate serotonergic neurotransmission.

-

5-HT2A Signaling : The 5-HT2A receptor is a Gq/11-coupled GPCR.[22] Upon activation by serotonin, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).[23] IP3 triggers Ca²⁺ release from the ER, while DAG activates Protein Kinase C (PKC), leading to a wide range of downstream cellular effects.[22][23][24] Any interaction with this receptor could significantly influence neuronal excitability and plasticity.

Part 3: Experimental Protocols for Mechanistic Investigation

To rigorously define the mechanism of action of 4-(3-phenylpropyl)piperidine, a series of well-established experimental protocols are required. These methods form a self-validating system, progressing from initial binding characterization to functional and cell-based efficacy assays.

Caption: Logical workflow for elucidating the compound's mechanism of action.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of 4-(3-phenylpropyl)piperidine for human recombinant σ1R, D2, and 5-HT2A receptors.

Methodology:

-

Membrane Preparation: Obtain commercially available cell membranes expressing a high density of the human recombinant receptor of interest (σ1R, D2, or 5-HT2A).

-

Assay Buffer Preparation: Prepare a binding buffer specific to the receptor target. For example, for σ1R, use 50 mM Tris-HCl, pH 7.4.

-

Competition Binding Setup:

-

In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., -pentazocine for σ1R, [³H]spiperone for D2, [³H]ketanserin for 5-HT2A).

-

Add increasing concentrations of the test compound, 4-(3-phenylpropyl)piperidine (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

Include a control for non-specific binding by adding a high concentration of a known, non-labeled ligand (e.g., haloperidol for σ1R and D2).

-

Include a control for total binding with only the radioligand and membranes.

-

-

Incubation: Incubate the plates at an appropriate temperature for a set duration to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Functional Assay (Calcium Imaging)

Objective: To determine if 4-(3-phenylpropyl)piperidine functionally modulates σ1R-IP3R signaling by measuring intracellular Ca²⁺ mobilization.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express σ1R) on glass-bottom culture dishes.

-

Fluorescent Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.

-

Baseline Measurement: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging. Perfuse with a physiological saline solution and record the baseline fluorescence for 2-3 minutes.

-

Compound Application:

-

Apply a sub-maximal concentration of an IP3-generating agonist (e.g., bradykinin or carbachol) to induce a Ca²⁺ release event from the ER. Record the response.

-

After a washout period, pre-incubate a separate dish of cells with 4-(3-phenylpropyl)piperidine for 15-30 minutes.

-

Re-apply the same sub-maximal concentration of the IP3-generating agonist in the continued presence of the test compound.

-

-

Data Acquisition: Record fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm).

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380) or the change in fluorescence (ΔF/F₀) for single-wavelength dyes.

-

Compare the peak amplitude of the Ca²⁺ response induced by the IP3-generating agonist in the absence and presence of 4-(3-phenylpropyl)piperidine.

-

A potentiation or enhancement of the Ca²⁺ signal in the presence of the test compound indicates positive functional modulation of the σ1R-IP3R axis.

-

Conclusion: A Multifaceted Neuromodulator

The mechanism of action of 4-(3-phenylpropyl)piperidine in the central nervous system is a compelling example of multi-target pharmacology. Its primary role is as a modulator of the Sigma-1 receptor, an intracellular chaperone protein at the nexus of cellular stress and survival. Through this interaction, the compound can stabilize intracellular calcium signaling, mitigate ER stress, and reduce excitotoxic damage by inhibiting nNOS activity, culminating in a robust neuroprotective profile.[8][9][10]

Layered upon this primary mechanism are modulatory effects on the dopaminergic and serotonergic systems, likely through state-dependent interactions with D2 receptors and potential engagement of 5-HT2A receptors.[13][19] This polypharmacology suggests that the therapeutic utility of 4-(3-phenylpropyl)piperidine and its derivatives may extend beyond simple neuroprotection, potentially offering benefits in psychiatric disorders characterized by dysregulated neurotransmitter tone. For drug development professionals, this scaffold provides a rich foundation for creating novel CNS therapeutics that address both neurodegenerative and psychiatric pathologies through a synergistic mechanism of action.

References

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

-

5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 5, 2026, from [Link]

-

Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Molecular pathways of D2 dopamine receptor in striatal medium spiny neurons. (n.d.). Consensus. Retrieved January 5, 2026, from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2008). In R. L. M. T. R. B. T.-A. in P. and T. P. S. J. C. (Ed.), (Vol. 77, pp. 375–395). Academic Press. Retrieved January 5, 2026, from [Link]

-

Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (2023). Nature Communications. Retrieved January 5, 2026, from [Link]

-

The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. Retrieved January 5, 2026, from [Link]

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (n.d.). Frontiers in Cellular Neuroscience. Retrieved January 5, 2026, from [Link]

-

Dopamine receptor signaling and current and future antipsychotic drugs. (2016). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Sigma-1 receptor. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Dopamine receptor. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Sigma receptor. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (2010). PubMed. Retrieved January 5, 2026, from [Link]

-

The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy, Antipsychotic-Like Efficacy, and Low Potential for Motor Side Effects in the Rat. (2006). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The Pharmacology of Sigma-1 Receptors. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. (2001). PubMed. Retrieved January 5, 2026, from [Link]

-

Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (1996). PubMed. Retrieved January 5, 2026, from [Link]

-

Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position. (1985). PubMed. Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020). PubMed. Retrieved January 5, 2026, from [Link]

-

Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. (1998). PubMed. Retrieved January 5, 2026, from [Link]

-

4-(3-Phenylpropyl)piperidine. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]

-

Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

N-n-Propyl-substituted 3-(dimethylphenyl)piperidines display novel discriminative properties between dopamine receptor subtypes. (1998). PubMed. Retrieved January 5, 2026, from [Link]

-

Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2015). PubMed. Retrieved January 5, 2026, from [Link]

-

The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. (2019). Psychopharmacology. Retrieved January 5, 2026, from [Link]

-

3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. (1981). PubMed. Retrieved January 5, 2026, from [Link]

-

On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. (1983). PubMed. Retrieved January 5, 2026, from [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. Retrieved January 5, 2026, from [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. Retrieved January 5, 2026, from [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Retrieved January 5, 2026, from [Link]

-

Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

(+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. (1989). PubMed. Retrieved January 5, 2026, from [Link]

-

[18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). NCBI. Retrieved January 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(3-Phenylpropyl)piperidine [myskinrecipes.com]

- 3. Sigma receptor - Wikipedia [en.wikipedia.org]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 18. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 23. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 4-(3-Phenylpropyl)piperidine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacological profile of 4-(3-phenylpropyl)piperidine, a versatile heterocyclic compound that serves as a crucial scaffold in modern medicinal chemistry. While much of the literature focuses on its more complex derivatives, this document consolidates available data to elucidate the core pharmacological properties of the parent molecule. We will delve into its synthesis, primary biological targets, structure-activity relationships inferred from its analogs, and its foundational role in the development of novel therapeutics targeting the central nervous system. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.

Introduction: The Significance of the 4-(3-Phenylpropyl)piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and the capacity to cross the blood-brain barrier.[1][2] The addition of a 3-phenylpropyl substituent at the 4-position creates a molecule with a unique spatial and electronic configuration, rendering 4-(3-phenylpropyl)piperidine a valuable starting point for exploring interactions with various neurotransmitter systems.[1][3] Its structural characteristics have positioned it as a key intermediate in the synthesis of compounds targeting a range of neurological and psychiatric disorders, including pain, depression, and psychosis.[1] This guide will systematically dissect the pharmacological attributes of this core structure.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug design and development.

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 18495-82-4 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₁₄H₂₁N | [1][4][5][7][8] |

| Molecular Weight | 203.33 g/mol | [1][4][7] |

| Appearance | Colorless to slightly pale yellow clear liquid | [4] |

| Purity | ≥98% | [4][5] |

| Refractive Index | 1.5240-1.5280 | [1][4] |

| Storage | 0-8°C | [1] |

As a hydrochloride salt (CAS: 76000-08-3), its solubility in aqueous solutions is enhanced, which is a desirable characteristic for pharmaceutical formulations.[3][10]

General Synthesis Pathway

The synthesis of 4-(3-phenylpropyl)piperidine and its derivatives often involves multi-step processes. A common approach involves the alkylation of a piperidine precursor. For instance, a general synthesis could involve the reaction of 4-substituted piperidine with a phenylpropyl halide. More complex syntheses of its analogs have been described in detail, often starting from precursors like 4-piperidone.[11]

Below is a generalized workflow for the synthesis of a 4-(3-phenylpropyl)piperidine analog, illustrating the core synthetic logic.

Caption: Generalized synthetic workflow for 4-(3-phenylpropyl)piperidine analogs.

Primary Pharmacological Targets

The pharmacological activity of 4-(3-phenylpropyl)piperidine and its derivatives stems from their interaction with several key protein targets within the central nervous system. The core structure exhibits a promiscuous binding profile, which has been exploited to develop more selective ligands.

Sigma (σ) Receptors

Sigma receptors, comprising σ₁ and σ₂ subtypes, are intracellular chaperones located at the endoplasmic reticulum.[12][13] They are implicated in a variety of cellular functions and are a target for neuropsychiatric drug development.[13] Several potent sigma receptor ligands are based on the 4-(3-phenylpropyl)piperidine scaffold. For instance, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a close analog, is a potent σ₁ receptor ligand.[12][13][14] This suggests that the 4-phenylalkylpiperidine moiety is a key pharmacophore for sigma receptor binding.

The neuroprotective effects observed with some analogs are thought to be mediated, at least in part, through their action on σ₁ receptors.[13][15][16] For example, the σ₁ receptor ligand PPBP has been shown to provide neuroprotection in models of focal cerebral ischemia.[15] This protection is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and a reduction in ischemia-induced nitric oxide production.[16]

Dopamine and Serotonin Transporters

The 4-(3-phenylpropyl)piperidine framework is a core component of several potent dopamine transporter (DAT) and serotonin transporter (5-HTT) ligands.[11][17] Structure-activity relationship (SAR) studies of analogs have demonstrated that modifications to the piperidine nitrogen and the phenylpropyl side chain can modulate affinity and selectivity for these transporters.[11][17] For example, analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperidine (GBR 12909) have been synthesized and evaluated for their binding to DAT and 5-HTT.[11][17] These studies highlight the importance of the N-substituent on the piperidine ring for achieving high potency and selectivity for the dopamine transporter.[11]

Opioid Receptors

The phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands, with fentanyl and meperidine being prominent examples.[18][19] While 4-(3-phenylpropyl)piperidine itself is not a classical opioid, modifications to this structure, particularly the introduction of a hydroxyl group on the phenyl ring and substitutions on the piperidine ring, can yield potent opioid receptor agonists or antagonists.[20][21][22] For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are potent opioid antagonists.[20] The N-phenylpropyl substitution, in particular, has been shown to significantly increase antagonist potency at μ and κ opioid receptors.[20]

In Vitro and In Vivo Pharmacological Assessment

The pharmacological properties of compounds based on the 4-(3-phenylpropyl)piperidine scaffold are typically characterized through a battery of in vitro and in vivo assays.

In Vitro Methodologies

Radioligand Binding Assays: This is a fundamental technique to determine the affinity of a compound for its target receptors. The protocol involves incubating the test compound with a preparation of cell membranes expressing the receptor of interest (e.g., from rat striatum for DAT and 5-HTT) and a radiolabeled ligand with known high affinity for the receptor.[11][17] The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Step-by-Step Protocol for Radioligand Binding Assay:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, add the membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and then the Ki using the Cheng-Prusoff equation.

In Vivo Models

Animal Models of Neurological Disorders: To assess the therapeutic potential of 4-(3-phenylpropyl)piperidine derivatives, various animal models are employed. For neuroprotection, models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO) in rats, are used.[15][16] In these models, the ability of the compound to reduce infarct volume is a key measure of efficacy.[15][16] For assessing effects on the dopaminergic system, behavioral tests such as locomotor activity and drug discrimination studies are utilized.

Caption: A typical workflow for in vivo assessment of a novel therapeutic agent.

Structure-Activity Relationships (SAR)

SAR studies on analogs of 4-(3-phenylpropyl)piperidine have provided valuable insights into the structural requirements for activity at its various targets.

-

N-Substitution on the Piperidine Ring: This position is critical for modulating affinity and selectivity. For dopamine transporter ligands, a benzyl or phenylpropyl substituent on the nitrogen can confer high potency.[11][17] In the context of opioid receptor antagonists, an N-phenylpropyl group generally leads to a significant increase in potency compared to an N-methyl group.[20]

-

Phenyl Ring Substitution: Substitution on the phenyl ring of the phenylpropyl moiety can also influence activity. For instance, in a series of DAT ligands, unsubstituted and fluoro-substituted compounds were generally the most active and selective.[17]

-

Linker Length: The length of the alkyl chain connecting the phenyl and piperidine rings plays a role in optimizing binding.

Therapeutic Potential and Future Directions

The 4-(3-phenylpropyl)piperidine scaffold is a proven platform for the development of CNS-active drugs. Its inherent ability to interact with multiple targets, including sigma receptors, monoamine transporters, and opioid receptors, makes it a rich source for novel therapeutic agents.

-

Neuroprotective Agents: Given the neuroprotective effects of some of its sigma receptor-ligand analogs, there is potential for developing novel treatments for stroke and other neurodegenerative diseases.[13][15][16]

-

Analgesics: The versatility of the scaffold in generating both opioid receptor agonists and antagonists suggests its utility in developing novel pain therapeutics with potentially improved side-effect profiles.[1][21]

-

Antidepressants and Anxiolytics: By modulating dopamine and serotonin transporters, derivatives of 4-(3-phenylpropyl)piperidine are promising candidates for the treatment of depression and anxiety disorders.[1]

Future research will likely focus on fine-tuning the selectivity of these compounds for their respective targets to minimize off-target effects and enhance therapeutic efficacy. The development of ligands with dual or multi-target activity also represents an exciting avenue for addressing complex multifactorial diseases.

Conclusion

4-(3-Phenylpropyl)piperidine is a foundational molecular scaffold with a rich and diverse pharmacological profile. Its ability to serve as a template for potent and selective ligands for sigma receptors, dopamine and serotonin transporters, and opioid receptors underscores its importance in medicinal chemistry. A comprehensive understanding of its core structure-activity relationships and pharmacological properties, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of the next generation of CNS therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride… [cymitquimica.com]

- 4. 4-(3-Phenylpropyl)piperidine [myskinrecipes.com]

- 5. Piperidine, 4-(3-phenylpropyl)- | CymitQuimica [cymitquimica.com]

- 6. 4-(3-Phenylpropyl)piperidine | 18495-82-4 | TCI AMERICA [tcichemicals.com]

- 7. 4-(3-Phenylpropyl)piperidine - CAS:18495-82-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. 4-(3-PHENYLPROPYL)-PIPERIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(3-Phenylpropyl)piperidine | 18495-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sigma receptor - Wikipedia [en.wikipedia.org]

- 13. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 20. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for the Pharmacological Investigation of 4-(3-Phenylpropyl)piperidine as a Sigma-1 Receptor Ligand

Abstract